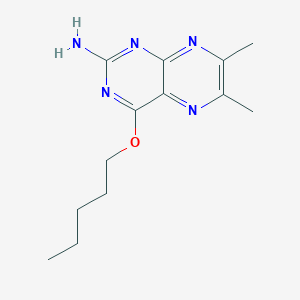
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their fused pyrimidine and pyrazine rings. This compound is characterized by the presence of two methyl groups at positions 6 and 7, a pentyloxy group at position 4, and an amino group at position 2. Pteridines are significant due to their roles in biological systems, including as cofactors in enzymatic reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride. The reaction conditions include:
Reagents: 7-chloropterin, propargyl alcohol, sodium hydride
Solvent: Anhydrous conditions are preferred
Temperature: Controlled to avoid decomposition
Purification: The product is purified using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.
Reduction: Reduction reactions may target the amino group.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the pentyloxy position .
科学研究应用
Biology: Pteridines, including this compound, are investigated for their roles in biological systems, particularly in enzymatic reactions and as cofactors.
Medicine: Research into pteridine derivatives explores their potential therapeutic applications, including as antimicrobial agents and in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
作用机制
The mechanism of action of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes. The compound may act as a cofactor, facilitating enzymatic reactions by stabilizing transition states or participating in redox reactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
相似化合物的比较
- 2-Amino-6,7-dimethyl-4-hydroxypteridine
- 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine
Comparison: 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
属性
CAS 编号 |
916248-94-7 |
|---|---|
分子式 |
C13H19N5O |
分子量 |
261.32 g/mol |
IUPAC 名称 |
6,7-dimethyl-4-pentoxypteridin-2-amine |
InChI |
InChI=1S/C13H19N5O/c1-4-5-6-7-19-12-10-11(17-13(14)18-12)16-9(3)8(2)15-10/h4-7H2,1-3H3,(H2,14,16,17,18) |
InChI 键 |
RTWSMDQJIRKGDA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=NC(=NC2=NC(=C(N=C21)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
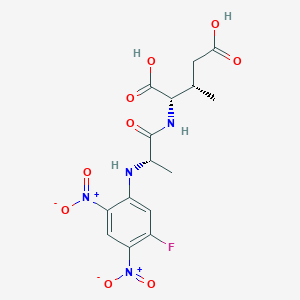
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
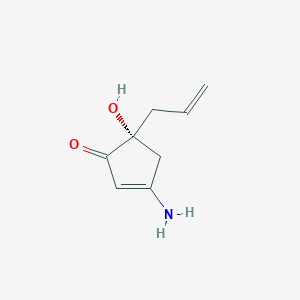
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
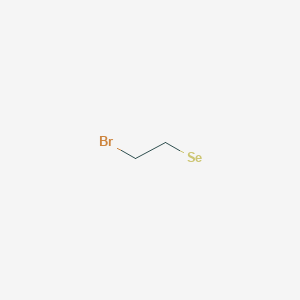
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
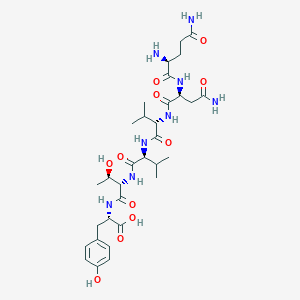
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
